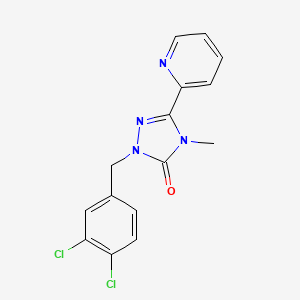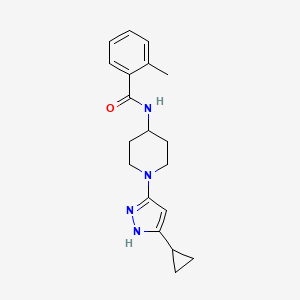
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide” is related to radionuclide complex solutions of high concentration and of high chemical stability . These solutions can be used as a drug product for diagnostic and/or therapeutic purposes . The stability of the drug product is achieved by at least one stabilizer against radiolytic degradation .
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide, as part of the pyrazole derivatives family, is notable for its role in the study of cannabinoid receptor antagonists. These compounds have been extensively researched for their potential to antagonize the effects of cannabinoids and cannabimimetic agents, with implications for treating the side effects of these substances. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, and the iodinated nature of some compounds in this family offers additional utility as gamma-enriching SPECT ligands for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Antimicrobial Agents
Another significant area of research is the exploration of these compounds as antimicrobial agents. Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. The detailed synthesis and antimicrobial activities of these compounds highlight their potential in this domain (Hawas et al., 2012).
Antiviral and Cytotoxic Agents
These compounds have also been studied for their antiviral and cytotoxic potential. A series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, carrying an arylidene moiety, have demonstrated in vitro antiviral and antitumor activities. Some of these compounds have shown significant activity against various viral strains and cancer cell lines, suggesting their usefulness in treating these conditions (El-Subbagh et al., 2000).
Synthesis and Characterization in Drug Impurities
In the field of pharmaceuticals, these compounds are significant in the study of drug impurities. For instance, they have been involved in the identification and synthesis of novel impurities in the anti-diabetic drug Repaglinide. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products (Kancherla et al., 2018).
Molecular Interaction Studies
Research on molecular interactions of these compounds, especially as antagonists for specific receptors like the CB1 cannabinoid receptor, is another key area. Studies have focused on understanding the conformational analysis and molecular binding interactions, which are crucial for developing drugs with targeted actions (Shim et al., 2002).
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)19(24)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZUEZAIRYRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

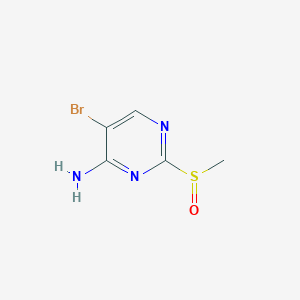



![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

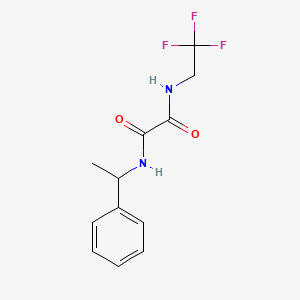
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)
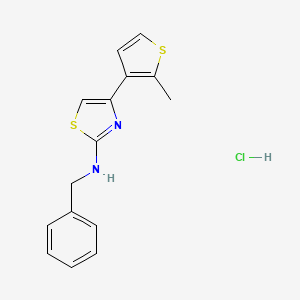
![4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2604162.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)
